

#### **HSK0935: A Preclinical Technical Guide**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | HSK0935 |           |
| Cat. No.:            | B607982 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**HSK0935** is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys. Developed for the potential treatment of type 2 diabetes, **HSK0935** has demonstrated promising preclinical activity, characterized by its strong inhibitory effect on SGLT2 and subsequent promotion of urinary glucose excretion. This technical guide provides a comprehensive overview of the available preclinical data on **HSK0935**, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

#### **Mechanism of Action**

**HSK0935** exerts its therapeutic effect by selectively targeting and inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, **HSK0935** effectively reduces the reabsorption of glucose back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and a lowering of blood glucose levels. This insulin-independent mechanism of action makes it a promising therapeutic agent for type 2 diabetes.

## **Signaling Pathway**

The inhibition of SGLT2 by **HSK0935** directly impacts glucose and sodium transport in the renal tubules. This primary action can lead to a cascade of downstream effects that contribute to



glycemic control and potentially other systemic benefits.



Click to download full resolution via product page

Caption: Mechanism of action of HSK0935 via SGLT2 inhibition.

# Preclinical Data In Vitro Activity

**HSK0935** has been shown to be a highly potent and selective inhibitor of human SGLT2 (hSGLT2). The following table summarizes its in vitro inhibitory activity.



| Target | IC50 (nM) | Selectivity (fold) vs<br>hSGLT1 |
|--------|-----------|---------------------------------|
| hSGLT2 | 1.3       | 843                             |
| hSGLT1 | >1000     | -                               |

Table 1: In Vitro Inhibitory Activity of **HSK0935**. Data derived from in vitro assays measuring the inhibition of glucose uptake in cells expressing human SGLT1 or SGLT2.

### **In Vivo Efficacy**

Preclinical studies in animal models have demonstrated the in vivo efficacy of **HSK0935** in promoting urinary glucose excretion, a key indicator of SGLT2 inhibition.

| Animal Model           | Dose          | Route of<br>Administration | Endpoint                     | Result                  |
|------------------------|---------------|----------------------------|------------------------------|-------------------------|
| Sprague-Dawley<br>Rats | Not specified | Oral                       | Urinary Glucose<br>Excretion | Robust Increase         |
| Rhesus Monkeys         | Not specified | Oral                       | Urinary Glucose<br>Excretion | Significant<br>Increase |

Table 2: Summary of In Vivo Efficacy of **HSK0935**. These studies highlight the potent glucosuric effect of **HSK0935** in both rodent and non-human primate models. Detailed doseresponse data would be available in the full preclinical study reports.

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the general methodologies employed in the preclinical evaluation of **HSK0935**.

### **In Vitro SGLT Inhibition Assay**

The inhibitory activity of **HSK0935** on hSGLT1 and hSGLT2 was likely determined using a cell-based assay.





Click to download full resolution via product page

**Caption:** General workflow for in vitro SGLT inhibition assay.

#### Protocol Details:

 Cell Lines: CHO or HEK293 cells stably transfected with and expressing human SGLT1 or SGLT2.



- Compound Preparation: HSK0935 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
- · Assay Procedure:
  - Cells are seeded in microplates and grown to confluence.
  - The cells are washed with a sodium-containing buffer.
  - HSK0935 at various concentrations is added to the cells and incubated for a defined period.
  - A radiolabeled, non-metabolizable glucose analog (e.g., <sup>14</sup>C-α-methylglucopyranoside) is added, and the uptake is allowed to proceed for a specific time.
  - The uptake is terminated by washing the cells with ice-cold buffer.
  - Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition of glucose uptake is calculated for each concentration of HSK0935, and the IC₅₀ value is determined by fitting the data to a doseresponse curve.

#### In Vivo Urinary Glucose Excretion Studies

The glucosuric effect of HSK0935 was evaluated in animal models.





Click to download full resolution via product page

**Caption:** General workflow for in vivo urinary glucose excretion study.

Protocol Details:

#### Foundational & Exploratory





- Animal Models: Male Sprague-Dawley rats and Rhesus monkeys are commonly used.
   Animals are housed individually in metabolic cages to allow for accurate urine collection.
- Dosing: HSK0935 is formulated in a suitable vehicle and administered orally via gavage. A
  vehicle control group is included in the study design.
- Urine Collection: Urine is collected at predetermined intervals (e.g., 0-8h, 8-24h) following compound administration. The total volume of urine is recorded.
- Glucose Analysis: The glucose concentration in the collected urine samples is measured using a validated analytical method, such as a glucose oxidase assay.
- Data Analysis: The total amount of glucose excreted in the urine is calculated by multiplying
  the urine volume by the glucose concentration. The results are typically expressed as mg of
  glucose excreted per unit of time.

#### Conclusion

The preclinical data for **HSK0935** demonstrate its potential as a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. Its robust in vitro activity translates to significant in vivo efficacy in promoting urinary glucose excretion in relevant animal models. The insulin-independent mechanism of action, coupled with its high selectivity, suggests a favorable therapeutic profile. Further investigation into its pharmacokinetic and safety profiles will be essential for its continued clinical development.

Note: This technical guide is based on publicly available preclinical data. More detailed information on experimental protocols, additional efficacy and safety studies, and pharmacokinetic data would be contained within the full study reports and regulatory submissions.

• To cite this document: BenchChem. [HSK0935: A Preclinical Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607982#hsk0935-preclinical-data]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com